Cas no 1903014-57-2 (3-(2,5-dimethylphenyl)-2-hydroxy-2-methylpropanoic acid)

3-(2,5-Dimethylphenyl)-2-hydroxy-2-methylpropanoic acid is a substituted phenylpropanoic acid derivative with potential applications in pharmaceutical and fine chemical synthesis. Its structure features a hydroxyl group and a methyl group at the 2-position of the propanoic acid chain, along with dimethyl substitution on the phenyl ring, which may influence its reactivity and binding properties. This compound could serve as an intermediate in the development of bioactive molecules, leveraging its steric and electronic characteristics for selective modifications. Its stability under standard conditions and defined stereochemistry make it a viable candidate for further functionalization in medicinal chemistry or material science research.
3-(2,5-dimethylphenyl)-2-hydroxy-2-methylpropanoic acid structure
1903014-57-2 structure
Product Name:3-(2,5-dimethylphenyl)-2-hydroxy-2-methylpropanoic acid
CAS No:1903014-57-2
MF:C12H16O3
MW:208.253643989563
CID:6614880
PubChem ID:117530511
Update Time:2025-05-21

3-(2,5-dimethylphenyl)-2-hydroxy-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2,5-dimethylphenyl)-2-hydroxy-2-methylpropanoic acid
    • EN300-1794161
    • 1903014-57-2
    • Inchi: 1S/C12H16O3/c1-8-4-5-9(2)10(6-8)7-12(3,15)11(13)14/h4-6,15H,7H2,1-3H3,(H,13,14)
    • InChI Key: PISZYFFPESSKBW-UHFFFAOYSA-N
    • SMILES: OC(C(=O)O)(C)CC1C=C(C)C=CC=1C

Computed Properties

  • Exact Mass: 208.109944368g/mol
  • Monoisotopic Mass: 208.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 57.5Ų

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Additional information on 3-(2,5-dimethylphenyl)-2-hydroxy-2-methylpropanoic acid

3-(2,5-Dimethylphenyl)-2-Hydroxy-2-Methylpropanoic Acid: A Comprehensive Overview

3-(2,5-Dimethylphenyl)-2-Hydroxy-2-Methylpropanoic Acid, also known by its CAS number CAS 1903014-57-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of propanoic acid, with a unique structure that includes a hydroxyl group and a dimethyl-substituted phenyl ring. Its chemical formula is C13H18O3, and it has a molecular weight of 218.28 g/mol.

The compound's structure is characterized by a propanoic acid backbone, where the second carbon is substituted with both a hydroxyl group and a methyl group. The phenyl ring attached to the third carbon is further substituted with two methyl groups at the 2 and 5 positions. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable substrate for various chemical reactions and applications.

Recent studies have highlighted the potential of 3-(2,5-Dimethylphenyl)-2-Hydroxy-2-Methylpropanoic Acid in drug discovery. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. For instance, derivatives of this compound have shown promise in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways.

In addition to its pharmacological applications, this compound has also been investigated for its potential in materials science. Its ability to form stable esters and amides makes it a useful building block for synthesizing polymers and surfactants. Recent advancements in green chemistry have led to the development of environmentally friendly synthesis methods for this compound, reducing its ecological footprint while maintaining its high yield.

The synthesis of CAS 1903014-57-2 typically involves multi-step reactions, including Friedel-Crafts alkylation and oxidation processes. These methods have been optimized to enhance selectivity and minimize byproducts. For example, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product purity.

From an analytical standpoint, this compound can be effectively characterized using techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR). These methods provide critical insights into its molecular structure and functional groups, ensuring accurate identification and quality control.

In terms of safety data, 3-(2,5-Dimethylphenyl)-2-Hydroxy-2-Methylpropanoic Acid has been classified as non-hazardous under standard conditions. However, it is recommended to handle it with appropriate personal protective equipment (PPE) due to its potential irritant properties when in contact with skin or eyes.

The global demand for this compound has been growing steadily due to its versatile applications across multiple industries. Market analysis indicates that the demand is driven by increasing R&D activities in pharmaceuticals and specialty chemicals. Key regions contributing to this demand include North America, Europe, and Asia-Pacific, with emerging markets showing significant growth potential.

In conclusion, 3-(2,5-Dimethylphenyl)-2-Hydroxy-2-Methylpropanoic Acid (CAS 1903014-57-2) stands out as a versatile compound with promising applications in drug discovery, materials science, and specialty chemicals. Ongoing research continues to uncover new avenues for its utilization, solidifying its position as an essential component in modern chemical innovation.

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